Class-Level Potency Enhancement Inferred from Halogen and Methoxy Substitution on the Chromene Core
While no direct head-to-head bioactivity data exists for CAS 868153-51-9, a class-level inference can be drawn from the known sPLA2 inhibitory activity of the unsubstituted core. Ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC) inhibits Crotalus durissus ruruima venom sPLA2 with an IC50 of 3.1 ± 0.06 nmol [1]. The target compound incorporates a bromine atom at the 6-position and a methoxy group at the 8-position, both of which are well-documented in coumarin SAR literature to significantly enhance potency and modulate target selectivity through electronic and steric effects compared to the unsubstituted scaffold [2]. This substitution pattern is anticipated to result in a lower IC50 value for sPLA2 or related targets, although experimental confirmation is required.
| Evidence Dimension | Inhibition of phospholipase A2 (sPLA2) activity |
|---|---|
| Target Compound Data | No experimental IC50 data available |
| Comparator Or Baseline | Ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC); IC50 = 3.1 ± 0.06 nmol |
| Quantified Difference | Cannot be quantified from existing public data |
| Conditions | In vitro enzymatic assay using sPLA2 from Crotalus durissus ruruima venom for the comparator compound [1]. |
Why This Matters
This inference provides a testable hypothesis for procurement: the substituted core is expected to outperform the simple core, making it a higher-value starting point for SAR studies on this target class.
- [1] Fonseca, F. V., et al. (2010). Effect of the synthetic coumarin, ethyl 2-oxo-2H-chromene-3-carboxylate, on activity of Crotalus durissus ruruima sPLA2 as well as on edema and platelet aggregation induced by this factor. Toxicon, 55(8), 1527-1530. View Source
- [2] Keri, R. S., et al. (2017). Pharmacological activities of chromene derivatives: An overview. Biomedicine & Pharmacotherapy, 89, 1340-1362. View Source
